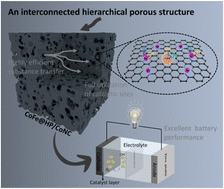Amorphous zeolite imidazole framework-derived hierarchically porous and multi-catalytic active site bifunctional catalysts for zinc–air batteries†
Catalysis Science & Technology Pub Date: 2023-10-11 DOI: 10.1039/D3CY01042B
Abstract
Zeolitic imidazolate frameworks (ZIFs) are widely used as cathode catalysts of zinc–air batteries (ZABs) due to their ultra-high porosity and abundant metal–N–C structure. However, the microporous structure of ZIFs prevents the catalytic potential from being well utilized. Herein, a hierarchically porous CoFe alloy-embedded metal–nitrogen-doped carbon (CoFe@HP/CoNC) bifunctional catalyst is prepared. Amorphous ZIF-67 forms a hierarchically porous structure by embedding nanoscale NaCl templates. The CoFe alloy site is derived from a strategy of introducing secondary metal ions. Thanks to the specifically porous structure and the CoFe alloy sites, the produced catalyst exhibited efficient bifunctional catalytic activity with a half-wave potential of 0.864 V (vs. RHE) for the oxygen reduction reaction (ORR) and an overpotential of 310 mV for the oxygen evolution reaction (OER) at a current of 10 mA cm−2. The CoFe@HP/CoNC-based ZAB showed an excellent power density (221.3 mW cm−2), a remarkable specific capacity (760.7 mAh gZn−1) and superb durability of more than 450 h/900 cycles at 5 mA cm−2. This work provides a simple strategy for the design of non-precious metal bifunctional electrocatalysts, which is expected to satisfy the practical application requirements of zinc–air batteries and other energy conversion and storage devices.


Recommended Literature
- [1] Progress in the mechanical modulation of cell functions in tissue engineering
- [2] Inside front cover
- [3] Front cover
- [4] A facile fabrication of sepiolite mineral nanofibers with excellent adsorption performance for Cd2+ ions
- [5] Overcharge protection of lithium-ion batteries with phenothiazine redox shuttles
- [6] Mechanochemical conversion of a metal oxide into coordination polymers and porous frameworks using liquid-assisted grinding (LAG)†
- [7] The origin of the voltage dependence of conductance blockades from DNA translocation through solid-state nanopores†
- [8] Back cover
- [9] Results of a “Whole Effluent Assessment” study from different industrial sectors in Germany according to OSPAR's WEA strategy†
- [10] Determination of theaflavins in tea solution using the flavognost complexation method

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 121343-59-7
-
CAS no.: 1076-07-9
-
CAS no.: 131159-39-2
-
CAS no.: 124387-19-5









